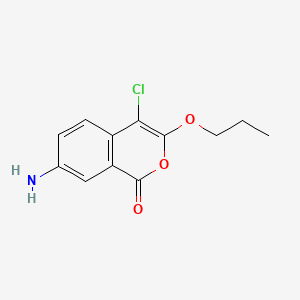

7-Amino-4-chloro-3-propoxy-isocoumarin

Overview

Description

7-Amino-4-chloro-3-propoxy-isocoumarin is a chemical compound with the molecular formula C12H12ClNO3 . It has an average mass of 253.682 Da and a monoisotopic mass of 253.050568 Da . This compound is known to be an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite T.

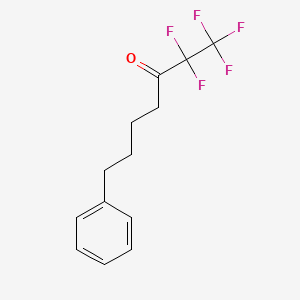

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure visualization is not provided in the available resources.Scientific Research Applications

Blood Coagulation Enzyme Inhibition

7-Amino-4-chloro-3-propoxy-isocoumarin derivatives have been synthesized and shown to be potent inhibitors of several blood coagulation enzymes. These compounds exhibit significant inhibitory and anticoagulant potency, making them potential candidates for anticoagulant therapies. The inhibitory mechanism involves irreversible binding to blood coagulation enzymes, with modifications at the 7- and 3-positions of the isocoumarin ring enhancing the inhibitory effect. These derivatives prolong the prothrombin time and the activated partial thromboplastin time in vitro, indicating their effectiveness as anticoagulants C. Kam et al., 1994.

Human Leukocyte Elastase (HLE) Inhibition

A series of 3-alkoxy-7-amino-4-chloroisocoumarins have been evaluated as inhibitors of human leukocyte elastase (HLE), a critical enzyme implicated in various inflammatory and degenerative diseases. These compounds, especially those with hydrophobic substituents on the 7-amino position, show very potent inhibitory effects on HLE, highlighting their potential therapeutic utility in conditions associated with elastase activity J. Kerrigan et al., 1995.

Neurodegeneration Treatment

This compound has been utilized as a calpain inhibitor in the context of neurodegeneration treatment. Calpain inhibitors play a crucial role in mitigating the progression of neurodegenerative diseases by inhibiting the calpain enzymes involved in neuronal cell death M. T. Hussain et al., 2001.

Mechanism of Action

Target of Action

JCP174 primarily targets palmitoyl protein thioesterase-1 (TgPPT1) , a depalmitoylase in the parasite T. gondii . It also inhibits porcine pancreatic elastase and human leukocyte elastase . These enzymes play crucial roles in the life cycle of the parasite and in the regulation of inflammatory responses, respectively.

Mode of Action

JCP174 acts as an inhibitor of its target enzymes. It binds to these enzymes and prevents them from performing their normal function . For TgPPT1, this means preventing the removal of palmitate groups from proteins, a process known as depalmitoylation . For the elastases, JCP174 prevents the breakdown of elastin, a key component of connective tissue .

Biochemical Pathways

By inhibiting TgPPT1, JCP174 affects the life cycle of T. gondii, a parasite that causes toxoplasmosis . This inhibition enhances the invasion of host cells by the parasite . The inhibition of elastases affects inflammatory responses, as these enzymes are involved in tissue remodeling and the immune response .

Result of Action

The inhibition of TgPPT1 by JCP174 enhances the invasion of host cells by T. gondii, potentially increasing the severity of toxoplasmosis . The inhibition of elastases could potentially reduce inflammation and tissue damage .

properties

IUPAC Name |

7-amino-4-chloro-3-propoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWUFTZOHGGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

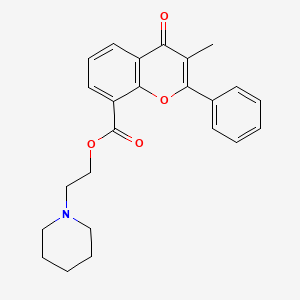

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)

![N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide](/img/structure/B1672751.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)